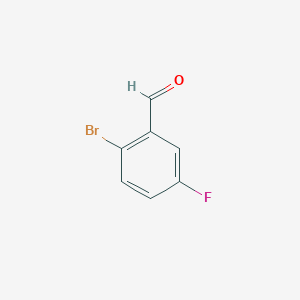

2-Bromo-5-fluorobenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCIKJLMFVWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378371 | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94569-84-3 | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94569-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Fluorobenzaldehyde

Catalytic Strategies for Regioselective Synthesis

Catalytic methods offer an elegant and efficient approach to installing the bromo substituent at the desired C2 position with high selectivity, overcoming the challenges posed by the directing effects of the existing substituents.

Palladium-Catalyzed ortho-Bromination of Substituted Benzaldoximes

A powerful strategy for the regioselective synthesis of 2-bromobenzaldehydes involves a palladium-catalyzed C-H activation approach. chemicalbook.com This method utilizes an O-methyloxime functional group, derived from the parent benzaldehyde (B42025), as a directing group to guide the bromination specifically to the ortho position.

The synthesis is a multi-step process:

Oxime Formation: The starting benzaldehyde is first converted to its O-methyloxime derivative.

Directed Bromination: The key step is the palladium-catalyzed C-H activation/bromination of the benzaldoxime. This reaction selectively installs a bromine atom at the position ortho to the oxime-bearing carbon.

Deprotection: Finally, the O-methyloxime directing group is removed to regenerate the aldehyde, yielding the desired 2-bromobenzaldehyde (B122850) product.

Table 1: Key Features of Pd-Catalyzed ortho-Bromination

| Feature | Description | Reference |

| Directing Group | O-Methyloxime | |

| Catalyst | Palladium (e.g., Pd(OAc)₂) | |

| Key Advantage | High regioselectivity for the ortho position. | chemicalbook.com |

| Application | Synthesis of various substituted 2-bromobenzaldehydes. |

Lewis Acid-Catalyzed Bromination of o-Fluorobenzaldehyde

The direct bromination of o-fluorobenzaldehyde in the presence of a Lewis acid catalyst is a viable and high-yielding method for preparing 2-bromo-5-fluorobenzaldehyde. Current time information in Bangalore, IN.google.com In this electrophilic aromatic substitution reaction, the fluorine atom at C2 and the aldehyde group direct the incoming electrophile. The fluorine is an ortho, para-director, while the aldehyde is a meta-director. Both groups direct the incoming bromine to the C5 position.

Various Lewis acids can be employed to catalyze this transformation, including anhydrous aluminum trichloride (B1173362) (AlCl₃) and zinc bromide (ZnBr₂). Current time information in Bangalore, IN. The reaction can be carried out using different brominating agents, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), in solvents like dichloromethane (B109758) or under acidic conditions with sulfuric acid. Current time information in Bangalore, IN.google.com These methods are characterized by the ready availability of starting materials, high yields, and relatively low cost, making them suitable for larger-scale production. Current time information in Bangalore, IN.google.com

Table 2: Examples of Lewis Acid-Catalyzed Bromination of o-Fluorobenzaldehyde

| Catalyst | Brominating Agent | Solvent/Conditions | Yield | Purity | Reference |

| Anhydrous AlCl₃ | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄, 60°C | 80% | 98% | google.com |

| Zinc Bromide | Bromine (Br₂) | Dichloromethane, 50-90°C | 75% | 99% | Current time information in Bangalore, IN. |

| (Implied Lewis Acid) | Potassium Bromate | 65% Aqueous H₂SO₄, 90°C | 88% | 97% | google.com |

Oxidative Routes from Precursor Alcohols

Oxidation of a pre-functionalized benzyl (B1604629) alcohol offers an alternative pathway that avoids direct bromination of an aldehyde, thereby circumventing potential side reactions associated with the aldehyde group.

Manganese(IV) Oxide-Mediated Oxidation of (2-Bromo-5-fluorophenyl)methanol

This method involves the synthesis of the precursor alcohol, (2-bromo-5-fluorophenyl)methanol, followed by its mild oxidation to the corresponding aldehyde. The oxidation is effectively carried out using activated manganese(IV) oxide (MnO₂), a chemoselective reagent that readily oxidizes benzylic alcohols to aldehydes without over-oxidizing them to carboxylic acids. chemicalbook.com

In a typical procedure, (2-bromo-5-fluorophenyl)methanol is stirred with a significant excess of MnO₂ in a chlorinated solvent like dichloromethane (DCM) at room temperature. chemicalbook.com The reaction proceeds over one to two days, and upon completion, the solid MnO₂ and its reduced forms are simply filtered off. Evaporation of the solvent yields this compound in high yield and purity. chemicalbook.com

Table 3: Research Findings for MnO₂-Mediated Oxidation

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| (2-Bromo-5-fluorophenyl)methanol | Manganese(IV) Oxide (MnO₂) | Dichloromethane (DCM) | 2 days | 92% | chemicalbook.com |

Direct Halogenation Approaches

Direct halogenation of a substituted benzaldehyde can be the most straightforward synthetic route, provided that the inherent directing effects of the substituents align to produce the desired isomer.

Bromination of 5-Fluorobenzaldehyde

The synthesis of this compound via the direct bromination of 5-fluorobenzaldehyde (more systematically named 3-fluorobenzaldehyde) presents significant regiochemical challenges. In electrophilic aromatic substitution, the outcome is dictated by the combined directing effects of the substituents on the aromatic ring.

In 3-fluorobenzaldehyde (B1666160):

The fluorine atom is an ortho, para-director. It activates the positions C2, C4, and C6 relative to other positions.

The aldehyde group is a deactivating, meta-director, directing incoming electrophiles to the C2 and C6 positions (as C4 is also meta, but the other positions are more strongly influenced).

Both substituents direct the incoming bromine electrophile to the C2 and C6 positions. Therefore, bromination of 3-fluorobenzaldehyde would be expected to yield primarily 2-bromo-3-fluorobenzaldehyde (B1292724) and/or this compound (if numbering starts from the bromo group, this would be 6-bromo-3-fluorobenzaldehyde). The formation of this compound from this starting material is not the favored outcome based on established electronic effects and is not a commonly reported synthetic route in the literature. For successful regioselective bromination, methods relying on directing groups or starting with a different isomer, such as o-fluorobenzaldehyde, are preferred.

Strategic Application of Protecting Groups and One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from participating in a chemical transformation while another part of the molecule is being modified. In the context of synthesizing this compound and its derivatives, protecting the aldehyde functionality is a common and effective strategy. For instance, the aldehyde group can be protected as a cyclic acetal. rsc.org This approach involves reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, under acidic conditions to form a 1,3-dioxolane (B20135) ring. This protected form is stable to various reaction conditions, including those involving organometallic reagents. rsc.org After the desired transformations on the aromatic ring are complete, the aldehyde can be regenerated by acidic hydrolysis. rsc.org

This strategy is particularly useful in multi-step syntheses. For example, in a sequence starting from 2-bromobenzaldehyde, the aldehyde is first protected as a cyclic acetal. rsc.org This allows for subsequent reactions, such as a coupling reaction with a lithiated species, without the risk of the organometallic reagent attacking the aldehyde carbonyl. rsc.org The final step is the deprotection of the aldehyde under acidic conditions to yield the desired product. rsc.org

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of reduced solvent usage, lower costs, and improved time efficiency. A notable one-pot process for the synthesis of aryl aldehydes involves a palladium-catalyzed nitromethylation of aryl halides followed by a Nef reaction. nih.gov This method provides a mild and convenient alternative to traditional formylation techniques. nih.gov

Another powerful one-pot approach is the lithiation-formylation of aryl halides. commonorganicchemistry.comthieme-connect.de This method typically involves the reaction of an aryl halide with a strong base, such as n-butyllithium (n-BuLi), to generate an aryllithium intermediate. thieme-connect.de This highly reactive species is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to produce the corresponding aldehyde. commonorganicchemistry.comthieme-connect.de The success of this reaction is highly dependent on carefully controlled conditions, including the use of dry solvents and low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.net

For instance, this compound can be synthesized from 1-bromo-4-fluorobenzene (B142099) via a lithiation-formylation sequence. The process involves the initial formation of lithium diisopropylamide (LDA) from n-BuLi and diisopropylamine, which then acts as the base to deprotonate the 1-bromo-4-fluorobenzene. The resulting aryllithium species is then reacted with a formyl source to introduce the aldehyde group.

The following table outlines a representative one-pot lithiation-formylation reaction:

| Step | Reagents and Conditions | Purpose |

| 1 | N,N-diisopropylamine, n-BuLi in dry THF, -78°C | Formation of Lithium Diisopropylamide (LDA) |

| 2 | 1-bromo-4-fluorobenzene in dry THF, -78°C | Generation of the aryllithium intermediate |

| 3 | Methyl formate, -78°C to room temperature | Introduction of the aldehyde group (formylation) |

| 4 | Water, EtOAc extraction | Workup and isolation of the crude product |

This table illustrates a typical laboratory-scale, one-pot synthesis of this compound from 1-bromo-4-fluorobenzene.

These advanced synthetic methodologies, combining the precision of protecting groups with the efficiency of one-pot sequences, are instrumental in the effective and scalable production of this compound for its various applications in research and industry.

Methodologies for Purity Enhancement and Isolation in Laboratory and Industrial Scale Syntheses

The isolation and purification of this compound are critical steps in its synthesis, ensuring the final product meets the required purity standards for its intended applications. The choice of purification method depends on the scale of the synthesis (laboratory vs. industrial) and the nature of the impurities present.

Laboratory-Scale Purification

On a laboratory scale, several techniques are commonly employed to purify this compound.

Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A typical procedure involves using silica (B1680970) gel as the stationary phase and a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) as the mobile phase. The polarity of the eluent can be adjusted to achieve optimal separation.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the pure compound to crystallize while impurities remain in the solution. For chalcone (B49325) derivatives synthesized from benzaldehydes, 95% ethanol (B145695) is often used as the recrystallization solvent. rsc.org

Distillation: For liquid products or those with a sufficiently low boiling point, vacuum distillation can be an effective purification method. A patent describes the purification of 2-fluoro-5-bromobenzaldehyde by vacuum distillation, collecting the fraction at 63-65 °C under a pressure of 3 mmHg. google.com

Washing and Extraction: Aqueous washing steps are crucial for removing inorganic salts and water-soluble impurities. The organic phase containing the product is typically washed with water and brine, then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed. google.com

Industrial-Scale Purification

At an industrial scale, the focus shifts to methods that are cost-effective, scalable, and efficient.

Crystallization: Similar to the laboratory scale, crystallization is a primary method for purifying large quantities of solid products. The process is often carried out in large reactors with controlled cooling profiles to ensure consistent crystal size and purity. After crystallization, the solid product is isolated by filtration and then dried. google.com

Vacuum Distillation: For large-scale production, fractional distillation under reduced pressure is a common technique for purifying liquid products or solids with a suitable boiling point. This method is particularly useful for separating compounds with different volatilities. The use of vacuum allows the distillation to be performed at lower temperatures, which is beneficial for thermally sensitive compounds like aldehydes that can be prone to oxidation. google.com

Continuous Flow Processes: Modern industrial syntheses are increasingly moving towards continuous flow systems. These systems can offer better control over reaction parameters and can integrate purification steps, such as continuous crystallization or extraction, directly into the production line. For example, continuous flow bromination in tubular reactors allows for precise temperature control and reduced reaction times compared to batch processes.

The following table summarizes common purification techniques for this compound and related compounds at different scales:

| Purification Technique | Scale | Description | Key Considerations |

| Column Chromatography | Laboratory | Separation based on differential adsorption on a stationary phase. | Effective for high purity but can be slow and use large solvent volumes. |

| Recrystallization | Laboratory & Industrial | Purification of solids based on solubility differences. | Solvent selection is critical for good recovery and purity. rsc.org |

| Vacuum Distillation | Laboratory & Industrial | Separation based on boiling point differences under reduced pressure. | Prevents thermal degradation of sensitive compounds. google.com |

| Washing & Extraction | Laboratory & Industrial | Removal of water-soluble impurities. | A standard workup step in many synthetic procedures. google.com |

The choice and optimization of the purification strategy are essential for obtaining this compound of high purity, which is a critical factor for its use in further chemical synthesis and research. archivemarketresearch.com

Molecular Structure, Conformation, and Supramolecular Interactions of 2 Bromo 5 Fluorobenzaldehyde

Conformational Analysis via Experimental and Theoretical Methods

Theoretical and experimental studies have been conducted to determine the most stable conformation of 2-Bromo-5-fluorobenzaldehyde. Ab initio electronic structure calculations have predicted that the conformer in which the aldehyde oxygen is positioned trans to the 2-bromo substituent is the lower energy and, therefore, more stable form. iucr.orgresearchgate.net This finding is supported by experimental data from single-crystal X-ray diffraction analysis, which shows that in the crystalline state, the molecule adopts this trans conformation. iucr.orgresearchgate.net The preference for the trans conformer is a significant aspect of the molecule's structural chemistry. Further computational studies using methods such as RHF/6-311G(d), B3LYP/6-311G(d), and B3PW91/6-311G(d) have consistently identified the trans conformer as the more stable form. researchgate.net Optimization calculations indicate a C(S) symmetry for both O-trans and O-cis isomers, with the O-trans isomer being the low-energy, stable form. nih.gov The energy difference between the two isomers has been calculated to be 2.95084 kcal/mol. nih.gov

The observed conformation in the crystal structure is characterized by torsional angles of 174.3 (2)° and 170.2 (2)° for the two independent molecules in the asymmetric unit, defining the near-planar arrangement of the aldehyde group with the benzene (B151609) ring and the trans orientation of the oxygen atom relative to the bromine substituent. iucr.orgresearchgate.net

Solid-State Architecture and Crystal Packing Motifs

The arrangement of this compound molecules in the solid state is governed by a series of intermolecular interactions that lead to a specific three-dimensional architecture. Crystallographic studies have been instrumental in elucidating these packing motifs.

The crystal structure of this compound has been determined to be monoclinic with the space group P21/c. sigmaaldrich.comottokemi.comamerigoscientific.com A key feature of its solid-state structure is that the asymmetric unit contains two independent molecules of the compound. iucr.orgresearchgate.netresearchgate.net This means that the smallest repeating unit of the crystal lattice is composed of two distinct, though chemically identical, molecules.

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Volume (ų) | 1335.84 (10) |

| Z | 8 |

| Temperature (K) | 125 |

Data sourced from references iucr.orgresearchgate.netcrystallography.net.

In addition to halogen bonding, offset face-to-face π-stacking interactions play a crucial role in the crystal packing of this compound. iucr.orgresearchgate.net These interactions occur between the aromatic rings of adjacent molecules. For both independent molecules in the asymmetric unit, these π-stacking interactions are observed running parallel to the crystallographic b-axis. iucr.orgresearchgate.net

These interactions are characterized by centroid-centroid distances of 3.8699 (2) Å for both molecules. iucr.orgresearchgate.net For one molecule, the centroid-to-plane distance is 3.371 (2) Å with a ring offset of 1.901 (3) Å. researchgate.net For the second molecule, the centroid-to-plane distance is 3.431 (2) Å with a ring offset of 1.790 (3) Å. researchgate.net These parameters describe the parallel but displaced arrangement of the aromatic rings, a common motif in the crystal structures of aromatic compounds that contributes to the stabilization of the solid-state assembly.

Mechanistic Investigations of 2 Bromo 5 Fluorobenzaldehyde Reactivity

Nucleophilic Substitution Reactions and Bromine Atom Replacement

While the electron-rich nature of the benzene (B151609) ring generally makes it susceptible to electrophilic rather than nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). In the case of 2-bromo-5-fluorobenzaldehyde, the aldehyde group, along with the fluorine atom, contributes to making the aromatic ring electron-deficient, thereby enabling nucleophilic attack.

A notable example of a nucleophilic substitution reaction involving the displacement of the bromine atom is the Rosenmund-von Braun reaction. This reaction allows for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. synarchive.comorganic-chemistry.orgwikipedia.org The transformation of this compound to 5-fluoro-2-formylbenzonitrile would proceed via this method. The generally accepted mechanism involves the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. Subsequent reductive elimination then yields the aryl nitrile and regenerates a copper(I) species. organic-chemistry.org High-boiling polar solvents such as DMF, nitrobenzene, or pyridine (B92270) are typically employed for this reaction. organic-chemistry.org

Table 1: Rosenmund-von Braun Reaction

| Reactant | Reagent | Product | Reaction Type |

| This compound | Copper(I) cyanide (CuCN) | 5-Fluoro-2-formylbenzonitrile | Nucleophilic Aromatic Substitution |

Transformations Involving the Aldehyde Moiety

The aldehyde functional group is a versatile center for a wide array of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. While specific documented examples for the direct oxidation of this compound are not prevalent in the provided search results, the general principle of oxidizing aromatic aldehydes to carboxylic acids is well-established. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically effective for this purpose.

Reduction to Alcohol Derivatives

The aldehyde functionality can be selectively reduced to a primary alcohol. Specifically, this compound can be converted to (2-bromo-5-fluorophenyl)methanol. A documented method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) (MeOH) at 0°C, followed by stirring at room temperature. This reaction proceeds with high efficiency, affording the corresponding benzyl (B1604629) alcohol in a 92% yield. echemi.com

Table 2: Reduction of this compound

| Reactant | Reagent | Product | Solvent | Yield |

| This compound | Sodium borohydride (NaBH₄) | (2-Bromo-5-fluorophenyl)methanol | Methanol (MeOH) | 92% echemi.com |

Condensation Reactions with Diverse Nucleophiles

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to condensation products. A common example is the reaction with primary amines to form imines, also known as Schiff bases.

Furthermore, this compound can participate in multi-component condensation reactions. For instance, it can react with β-ketonitriles and secondary cyclic amines in a three-component condensation. mdpi.com This type of reaction allows for the rapid construction of complex molecular architectures from simple starting materials. Another application is its use in the synthesis of 5-arylindazolo[3,2-b]quinazolin-7(5H)-one by reacting with 2-amino-N′-arylbenzohydrazide in the presence of copper(I) bromide through an Ullmann-type reaction. ruifuchems.com

Oxime Formation Mechanisms

The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of this compound oxime. This reaction is a classic example of the condensation of an aldehyde with an ammonia (B1221849) derivative. The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. youtube.comnih.gov This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral tetrahedral intermediate called a carbinolamine. youtube.com The reaction is typically catalyzed by a weak acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). nih.gov Subsequent elimination of water and deprotonation of the nitrogen atom yields the final oxime product. youtube.comnih.gov

Cross-Coupling Reactions Leveraging Aromatic Halogens

The carbon-bromine bond in this compound serves as a valuable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgtcichemicals.com This allows for the formation of a new carbon-carbon bond between the aromatic ring of this compound and the organic group from the boronic acid derivative.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, leading to substituted styrenyl derivatives of this compound.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgmdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

These cross-coupling reactions offer a powerful and versatile toolkit for the derivatization of this compound, allowing for the introduction of a wide range of substituents at the 2-position of the aromatic ring.

Table 3: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst + Base | C(sp²)-C(sp²) |

| Heck | Alkene | Palladium catalyst + Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C(sp²)-C(sp) |

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C(sp²)-Br bond in this compound is an ideal handle for such transformations. The Sonogashira and Suzuki reactions are exemplary of this utility.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The catalytic cycle, as it applies to this compound, typically involves two synergistic cycles: a palladium cycle and a copper cycle.

Palladium Cycle : The process begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate.

Copper Cycle : Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.

Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex.

Reductive Elimination : The resulting complex undergoes reductive elimination, yielding the final alkynylated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Copper-free Sonogashira variants also exist, which are advantageous for avoiding issues related to copper toxicity and homocoupling of the alkyne. In these systems, the transmetalation step is believed to proceed through different mechanistic pathways, sometimes involving a palladium-palladium transmetalation.

The Suzuki-Miyaura coupling reaction provides a versatile method for creating biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. The mechanism for the Suzuki coupling of this compound follows a well-established pathway:

Oxidative Addition : A Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form an arylpalladium(II) halide complex.

Transmetalation : In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.

The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent, as summarized in the table below.

| Reaction | Catalyst System | Typical Base | Common Solvents | Key Mechanistic Step |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst) | Amines (e.g., Et₃N, piperidine) | THF, DMF, Toluene | Transmetalation from Copper Acetylide |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Toluene, Dioxane, Water mixtures | Transmetalation from Boronate Complex |

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation

The strategic placement of functional groups in this compound and its derivatives allows for its use in intramolecular cyclization reactions to construct various heterocyclic rings. A prominent application is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. nih.gov For instance, derivatives of this compound have been utilized in the synthesis of quinazolinones known to exhibit antitumor properties. nih.gov

The general strategy involves modifying the aldehyde group to introduce a nitrogen-containing side chain. This can be achieved through condensation with an appropriate amine or hydrazine (B178648) derivative. The resulting intermediate possesses a nucleophilic nitrogen positioned to attack the aromatic ring, leading to cyclization. The bromine or fluorine atom can serve as a leaving group in a nucleophilic aromatic substitution (SNAr) step, or the bromine can be activated for cyclization through other means, such as metal-catalyzed processes or lithium-halogen exchange.

Tandem SNAr/Cyclization Pathways (e.g., Dihydrobenzofuran Synthesis)

A powerful strategy for forming heterocyclic rings is through tandem reactions, where multiple bond-forming events occur in a single pot. One such pathway involving derivatives of this compound is a tandem Nucleophilic Aromatic Substitution (SNAr)/cyclization. While direct examples with this exact substrate are specialized, the mechanism can be illustrated based on the reactivity of closely related o-fluorobenzaldehydes in the synthesis of dihydrobenzofurans. nih.govnih.govacs.org

The process can be envisioned starting from a derivative of this compound where the aldehyde has been converted into an appropriate precursor, for example, by reaction with a carbon nucleophile bearing a hydroxyl group. The key steps of the tandem SNAr/cyclization mechanism are:

Nucleophilic Attack (SNAr) : The aromatic ring of this compound is electron-deficient due to the inductive effects of the halogens and the aldehyde group. The fluorine atom, being highly electron-withdrawing, strongly activates the ortho and para positions towards nucleophilic attack. An external nucleophile, or an intramolecular one, can attack the carbon bearing the fluorine atom. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Fluoride (B91410) Elimination : The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. This completes the substitution portion of the tandem sequence.

Intramolecular Cyclization : Following the SNAr step, a newly introduced or pre-existing functional group in the molecule can undergo an intramolecular cyclization. For dihydrobenzofuran synthesis, this would typically involve an alkoxide attacking an electrophilic center to form the five-membered heterocyclic ring in a 5-exo-trig cyclization.

This pathway is particularly effective because the electron-withdrawing nature of the substituents not only facilitates the initial SNAr reaction but also sets the stage for the subsequent ring-closing step.

Electronic and Steric Influence of Halogen Substituents on Aromatic Ring Reactivity

The reactivity of this compound is intricately controlled by the interplay of electronic and steric effects originating from its three substituents: the ortho-bromo, meta-aldehyde, and para-fluoro groups (relative to the bromine).

Electronic Effects: The aldehyde group (-CHO) is a powerful electron-withdrawing group through both induction (-I) and resonance (-M), deactivating the entire ring towards electrophilic substitution. The halogen substituents also exert a strong inductive electron-withdrawing effect (-I) due to their high electronegativity (F > Br). However, they can donate electron density back to the ring via a resonance effect (+M) through their lone pairs.

Fluorine : Possesses a very strong -I effect and a weak +M effect. Its presence significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack, especially at the carbon atom to which it is attached.

Bromine : Has a weaker -I effect than fluorine but a more polarizable character. The C-Br bond is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions, as the C-F bond is much stronger and generally unreactive under these conditions.

The combined electron-withdrawing properties of all three substituents make the aromatic ring electron-poor, which is a key factor in its SNAr reactivity.

Steric Effects: The bromine atom at the ortho-position to the aldehyde group imposes significant steric hindrance. This steric bulk influences the conformation of the aldehyde. Crystal structure analysis and ab initio calculations have confirmed that the most stable conformer of this compound is the one where the aldehyde oxygen is positioned trans to the bulky bromine substituent. nih.govresearchgate.net This preferred conformation can affect the accessibility of the aldehyde carbonyl carbon to incoming nucleophiles and influence the stereochemical outcome of reactions at this site. During reactions like Suzuki or Sonogashira coupling, the ortho-bromo group's steric presence can also influence the rate of oxidative addition and subsequent steps in the catalytic cycle.

| Substituent | Position (relative to C1) | Electronic Effect | Steric Effect | Primary Role in Reactivity |

|---|---|---|---|---|

| -CHO (Aldehyde) | 1 | Strong -I, Strong -M (Deactivating) | Moderate | Electrophilic center for nucleophilic addition; Directs reactivity |

| -Br (Bromo) | 2 (ortho) | Strong -I, Weak +M | Significant | Leaving group in Pd-catalyzed cross-coupling reactions |

| -F (Fluoro) | 5 (para) | Very Strong -I, Weak +M | Minimal | Activates the ring for SNAr; Potential leaving group |

Computational Chemistry and Theoretical Spectroscopy of 2 Bromo 5 Fluorobenzaldehyde

Ab Initio Electronic Structure Calculations for Molecular Properties and Conformational Stability

Ab initio electronic structure calculations are foundational in predicting the molecular properties of 2-Bromo-5-fluorobenzaldehyde from first principles, without reliance on empirical parameters. Studies have employed methods such as the Restricted Hartree-Fock (RHF) approach with a 6-311G* basis set to determine the molecule's optimized geometry, energies, and conformational stability. researchgate.netnih.gov

These calculations have identified two primary planar conformers, designated as O-cis and O-trans, which are defined by the orientation of the aldehydic oxygen atom relative to the bromine atom at the C2 position. nih.gov The optimization of the molecular structure leads to a C(s) point group symmetry for both isomers. nih.gov Computational analyses consistently predict that the O-trans isomer is the more stable, lower-energy conformer. nih.goviucr.orgresearchgate.net This finding is corroborated by experimental crystal structure data, which shows the benzaldehyde (B42025) oxygen atom in a trans position to the 2-bromo substituent. iucr.orgresearchgate.netnih.gov The energy difference between the more stable O-trans isomer and the O-cis isomer has been calculated to be 2.95084 kcal/mol. nih.gov

Table 1: Calculated Energies for Conformers of this compound

| Method/Basis Set | Conformer | Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| RHF/6-311G* | O-trans | -2997.74916 | 0 |

| RHF/6-311G* | O-cis | -2997.74446 | 2.95 |

| B3LYP/6-311G* | O-trans | -3002.39958 | 0 |

| B3LYP/6-311G* | O-cis | -3002.39488 | 2.95 |

| B3PW91/6-311G* | O-trans | -3001.95679 | 0 |

| B3PW91/6-311G* | O-cis | -3001.95209 | 2.95 |

Data sourced from computational studies by Hiremath & Sundius. nih.gov

Density Functional Theory (DFT) for Structural and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the structural and spectroscopic parameters of this compound. tandfonline.comamanote.com Functionals such as B3LYP and B3PW91, combined with basis sets like 6-311G*, have been successfully used to calculate optimized structures, harmonic vibrational frequencies, infrared intensities, and Raman activities. researchgate.netnih.gov The results from these DFT calculations show excellent agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra, allowing for a comprehensive assignment of the molecule's vibrational modes. nih.gov

DFT calculations provide a detailed prediction of the harmonic vibrational frequencies, which are essential for interpreting and assigning experimental vibrational spectra. acs.orgmdpi.com For this compound, FT-IR and FT-Raman spectra have been recorded and compared against frequencies calculated using DFT methods. nih.gov The theoretical calculations allow for the simulation of IR and Raman spectra, which have shown excellent correspondence with the observed experimental spectra. nih.gov

A complete vibrational assignment is achieved by correlating experimental data with the calculated frequencies, intensities, and depolarization ratios. nih.gov To improve the agreement between theoretical and experimental frequencies, a scaled quantum mechanical (SQM) force field method is often employed. This approach, which involves the selective scaling of the force field in natural internal coordinates, has been shown to be superior to uniform scaling methods for this molecule. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (O-trans)

| Assignment | FT-IR (Exptl.) | FT-Raman (Exptl.) | B3LYP/6-311G* (Calcd.) | B3PW91/6-311G* (Calcd.) |

|---|---|---|---|---|

| C-H stretch (aldehyde) | 2871 | 2870 | 2865 | 2863 |

| C=O stretch | 1704 | 1702 | 1705 | 1701 |

| C-C stretch (ring) | 1589 | 1590 | 1588 | 1585 |

| C-C stretch (ring) | 1475 | 1476 | 1474 | 1471 |

| C-F stretch | 1240 | 1242 | 1241 | 1238 |

| C-Br stretch | 675 | 674 | 676 | 672 |

Frequencies are illustrative and based on data from Hiremath & Sundius. nih.gov

A normal coordinate analysis is performed to provide a complete description of the vibrational modes of this compound. nih.gov This analysis utilizes the force field calculated from ab initio or DFT methods to determine the potential energy distribution (PED) for each mode. The PED describes the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. researchgate.net

For this compound, the force field calculations have revealed that several normal modes are significantly mixed in terms of the internal coordinates. researchgate.netnih.govresearchgate.net This mixing indicates that many vibrational bands cannot be assigned to a single, simple motion but are rather a combination of several types of atomic displacements. The analysis of these atomic displacements is critical for a precise and complete assignment of the observed vibrational spectra. nih.gov The MOLVIB program is one software package used to perform the transformation of the force field, the normal coordinate analysis, and the calculation of the PED. researchgate.net

Exploration of Conformational Energy Landscapes

The exploration of the conformational energy landscape of this compound is crucial for understanding its structural preferences and reactivity. Computational studies have focused on the internal rotation of the aldehyde group (CHO) relative to the benzene (B151609) ring. nih.govacs.org This rotation defines the two main conformers: O-trans and O-cis.

The potential energy surface scan, performed by varying the C2-C1-C7-O8 dihedral angle, confirms that the O-trans and O-cis conformers are the stable minima. nih.gov Ab initio and DFT calculations consistently show that the O-trans conformer, where the aldehydic oxygen is oriented away from the bromine atom, is the global minimum on the potential energy surface. nih.govresearchgate.net The energy barrier for the rotation between the two conformers has also been investigated. The O-cis conformer is less stable by approximately 2.95 kcal/mol. nih.gov This preference for the trans conformer is a common feature in many 2-halogenated benzaldehydes and is influenced by a combination of steric and electrostatic interactions. researchgate.net The crystal structure of the compound confirms that the molecule adopts the lower-energy O-trans conformation in the solid state. iucr.orgnih.govresearchgate.net

Theoretical Studies on Solvation Effects on Spectroscopic Signatures

Theoretical studies on the effect of solvents on the spectroscopic properties of halogenated benzaldehydes are important for understanding their behavior in solution. While specific studies focusing solely on the solvation of this compound are not extensively detailed in the search results, research on analogous compounds like 4-bromo-2-halogenobenzaldehydes provides relevant insights. researchgate.net

For these related molecules, theoretical investigations using DFT and time-dependent DFT (TD-DFT) have been conducted to explore the influence of different polar and non-polar organic solvents on their structure and spectroscopic signatures. researchgate.net Such studies typically employ implicit solvation models, like the Polarizable Continuum Model (PCM), to simulate the solvent environment. These calculations can predict shifts in vibrational frequencies, particularly the C=O stretching frequency, and changes in electronic absorption spectra upon solvation. researchgate.net By analyzing these shifts, it is possible to evaluate the reliability of different theoretical models for describing solvent effects and to correlate them with experimental data. researchgate.net

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanistic pathways of reactions involving this compound and its derivatives. tandfonline.com While a specific mechanistic study on the title compound was not found, the principles can be understood from related systems. For instance, computational modeling helps clarify mechanistic pathways in nucleophilic substitution reactions where the electron-withdrawing nature of the bromine and fluorine atoms makes the benzene ring susceptible to nucleophilic attack.

In the synthesis of heterocyclic compounds, such as pyrimidoquinolines from 2-bromobenzaldehydes, DFT calculations can map out the reaction coordinates, identify transition states, and calculate activation energies for proposed mechanistic steps. rsc.org Similarly, in organometallic catalysis, DFT can quantify the electronic effects of substituents like bromo and fluoro groups on the reactivity of the aldehyde, helping to understand and predict regioselectivity and catalytic efficiency. These computational investigations provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone. whiterose.ac.uk

Spectroscopic Characterization in Advanced Chemical Research

Vibrational Spectroscopic Analysis

A significant study in this area involved spectral measurements of solid samples of 2-Bromo-5-fluorobenzaldehyde, which were then compared against theoretical models. spectrabase.com Computational approaches, including ab initio (RHF/6-311G) and Density Functional Theory (DFT) methods (B3LY/6-311G and B3PW91/6-311G*), were employed to calculate energies, optimized structures, and harmonic vibrational frequencies. spectrabase.com Such calculations are crucial for simulating the IR and Raman spectra, and the excellent agreement between the calculated and observed spectra in the case of this compound validates the computational models used. spectrabase.com

Furthermore, these computational studies have shed light on the conformational isomers of this compound. spectrabase.com The calculations revealed the existence of O-trans and O-cis isomers, with the O-trans isomer, where the aldehydic oxygen is trans to the bromine atom, being the more stable, lower-energy form. spectrabase.com The energy difference between these two isomers was calculated to be 2.95084 kcal/mol. spectrabase.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups and bonds.

For this compound, the FT-IR spectrum was recorded in the range of 4000–400 cm⁻¹. spectrabase.com The analysis of this spectrum, aided by computational predictions of infrared intensities, allows for a detailed assignment of the vibrational modes.

Interactive Data Table: FT-IR Vibrational Bands of this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data not available | Data not available | Detailed experimental and calculated frequency data with assignments are typically found in the full text of primary research articles, which were not accessible for this review. |

| The analysis would include assignments for C-H stretching, C=O stretching of the aldehyde group, C-C aromatic ring stretching, C-Br stretching, C-F stretching, and various bending and deformation modes. |

Note: The detailed assignment of vibrational frequencies requires access to the full research data, which is not publicly available. The table structure is provided for illustrative purposes.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, typically from a laser source. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering phenomenon, and the selection rules for the two techniques are different. This often means that vibrations that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.

The FT-Raman spectrum of this compound was measured in the range of 3500–50 cm⁻¹. spectrabase.com The experimental data, in conjunction with calculated Raman activities, allows for a comprehensive vibrational analysis.

Interactive Data Table: FT-Raman Vibrational Bands of this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data not available | Data not available | As with the FT-IR data, specific frequency and assignment details are contained within the full text of specialized research publications and were not accessible. |

| A complete analysis would provide assignments for the characteristic vibrational modes, offering a more complete picture of the molecular structure and bonding when combined with FT-IR data. |

Note: The detailed assignment of vibrational frequencies requires access to the full research data, which is not publicly available. The table structure is provided for illustrative purposes.

The combined use of FT-IR and FT-Raman spectroscopy, supported by robust computational methods, provides a powerful toolkit for the thorough spectroscopic characterization of this compound, enabling a detailed understanding of its molecular properties.

Applications of 2 Bromo 5 Fluorobenzaldehyde in Synthetic Organic Chemistry

Utility in Pharmaceutical and Medicinal Chemistry Research

2-Bromo-5-fluorobenzaldehyde is a versatile building block in the synthesis of a wide array of compounds, particularly in the realm of pharmaceutical and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzaldehyde (B42025) core, imparts specific reactivity that is leveraged in the construction of complex molecular architectures.

Precursor for the Synthesis of Biologically Active Compounds

This compound serves as a crucial starting material for the creation of various biologically active molecules. chemimpex.com Its structure is a key component in the synthesis of compounds with potential therapeutic applications, including those with antitumor and anti-inflammatory properties. chemimpex.comsmolecule.com The presence of the bromo and fluoro groups allows for diverse chemical modifications, making it a valuable precursor in the development of new drugs. chemimpex.com For instance, it is a known precursor for 5-fluoro-3-substituted benzoxaboroles, which have applications in materials science and as biosensors. thermofisher.com

Synthesis of Quinazolinone Derivatives with Demonstrated Antitumor Activity

Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their wide range of pharmacological activities, including antitumor effects. nih.govarabjchem.org this compound is a key intermediate in the synthesis of certain quinazolinone derivatives. For example, it can be used to produce 6-bromo-2-iodoquinazoline, which can be further modified to create complex quinazoline (B50416) structures. chim.it Research has shown that various quinazolinone derivatives exhibit anti-proliferative activity against several cancer cell lines. nih.gov Specifically, some have been identified as inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer development. nih.gov

Formation of Indazole Scaffolds for Novel Drug Discovery

The indazole ring system is another important pharmacophore found in many biologically active compounds. This compound can be efficiently converted into 2H-indazole derivatives. researchgate.net This transformation is a key step in the synthesis of a variety of indazole-based compounds. Indazole derivatives are of interest in drug discovery due to their bioisosteric relationship with indoles and benzimidazoles. researchgate.net The synthesis of indazoles from o-fluorobenzaldehydes and hydrazine (B178648) is a practical method that avoids the formation of unwanted byproducts. researchgate.net

Intermediacy in Benzoxaborole Synthesis for Antiviral and Other Therapeutic Agents

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a significant pharmacophore with a broad range of therapeutic applications, including antifungal and antiviral agents. nih.govmdpi.com this compound is a critical starting material for the synthesis of various benzoxaborole derivatives. nih.govsigmaaldrich.com For example, it is used in the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. sigmaaldrich.com The synthesis often involves a reaction with an organolithium species followed by treatment with a borate (B1201080) ester. nih.govunimi.it Derivatives of benzoxaboroles synthesized from this precursor have shown potent activity against a variety of pathogens. mdpi.com

Design and Synthesis of Derivatives for Enzyme Inhibition Studies

The unique electronic properties of this compound make it a valuable scaffold for designing and synthesizing enzyme inhibitors. smolecule.com Derivatives of this compound have been investigated for their ability to inhibit various enzymes. For instance, it has been shown to inhibit the activity of NS3 protease, an enzyme crucial for the replication of the hepatitis C virus. biosynth.com The aldehyde group can be modified to create various functional groups that can interact with the active sites of enzymes, leading to their inhibition.

Interactive Data Table: Applications of this compound Derivatives

| Application Category | Specific Example | Biological Target/Activity |

| Antitumor | Quinazolinone Derivatives | EGFR Tyrosine Kinase Inhibition |

| Antiviral | Benzoxaborole Derivatives | NS3 Protease Inhibition |

| Antifungal | Benzoxaborole Derivatives | Potent activity against various fungi |

| Drug Discovery | Indazole Scaffolds | Bioisosteres for indoles |

Role in Agrochemical Development

Beyond pharmaceuticals, this compound and its derivatives also play a role in the development of agrochemicals. chemimpex.com The structural motifs derived from this compound can be found in molecules designed as herbicides and pesticides. The continuous need for new and effective crop protection agents drives research into novel chemical entities, and versatile building blocks like this compound are valuable in this endeavor. dataintelo.com The market for this chemical is influenced by the demand from both the pharmaceutical and agrochemical sectors. github.com

Synthesis of Herbicides, Fungicides, and Insecticides

The presence of both bromine and fluorine atoms in this compound makes it a valuable precursor in the synthesis of a new generation of agrochemicals. The expanding agrochemical sector is a key driver for the market growth of this compound. dataintelo.com

While specific, large-scale commercial examples are not always publicly detailed, the scientific literature indicates its utility. For instance, this compound has been used as a fungicide with high potency against various fungi, including Candida albicans, Cryptococcus neoformans, Saccharomyces cerevisiae, and Aspergillus fumigatus. biosynth.com Its application extends to the synthesis of various agrochemical products, leveraging its reactive aldehyde group and the influence of its halogen substituents. dataintelo.com

Contributions to Materials Science and Advanced Functional Materials

The distinct properties of this compound have also been harnessed in the field of materials science for the creation of advanced functional materials.

Synthesis of Liquid Crystals and Polymers

This compound serves as a precursor for the synthesis of liquid crystal monomers. sdynchem.com The rigid, substituted benzene (B151609) ring is a common structural motif in liquid crystalline compounds. By incorporating this and other similar building blocks, researchers can design molecules with the specific anisotropic properties required for liquid crystal displays and other related technologies.

Building Block for Molecular Receptors and Crystal Engineering

In the realm of supramolecular chemistry, this compound is utilized as a building block for creating molecular receptors and in the practice of crystal engineering. thermofisher.comthermofisher.comchemdad.comrheniumshop.co.il The compound's structure allows for the formation of specific intermolecular interactions, which are crucial for the design of molecules that can selectively bind to other molecules or ions. The crystals of this compound itself exhibit a monoclinic crystal system and belong to the P21/c space group. amerigoscientific.comottokemi.com This inherent packing characteristic provides a foundation for designing more complex crystalline structures.

Diversification in Fine Chemical Production

Beyond its specific applications in agrochemicals and materials science, this compound is a versatile intermediate in the broader fine chemical industry. archivemarketresearch.comlookchem.com Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The reactivity of the aldehyde group, combined with the directing effects of the bromo and fluoro substituents, allows for a wide range of chemical transformations. This makes it a valuable component in the synthesis of complex organic molecules, including pharmaceutical intermediates. lookchem.com For example, it has been used as a reactant in the preparation of pyridopyrimidinediones. pharmaffiliates.com

Emerging Research Frontiers and Future Perspectives in the Application of 2 Bromo 5 Fluorobenzaldehyde

The strategic placement of bromo, fluoro, and aldehyde functionalities makes 2-bromo-5-fluorobenzaldehyde a versatile building block in synthetic chemistry. Its unique electronic and steric properties are paving the way for innovative research directions, from sustainable manufacturing to the discovery of novel bioactive molecules. This article explores the emerging frontiers in the synthesis, functionalization, and application of this compound, highlighting future perspectives in green chemistry, selective synthesis, drug discovery, and process automation.

Q & A

Q. What are the established synthetic routes for 2-bromo-5-fluorobenzaldehyde, and how do reaction conditions influence purity?

The compound is commonly synthesized via Pd-catalyzed ortho-bromination of substituted benzaldoximes. For example, bromination of 5-fluorobenzaldehyde oxime derivatives under controlled catalytic conditions (e.g., Pd(OAc)₂, LiBr, and Selectfluor) yields this compound with high regioselectivity . Key factors include solvent polarity (chloroform or DMF), temperature (60–80°C), and stoichiometry of brominating agents. Post-synthesis purification via recrystallization in chloroform removes unreacted precursors and byproducts .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) provides atomic-resolution data. Data collection involves φ and ω scans, with absorption corrections via SADABS . Refinement parameters (R1 = 0.027, wR2 = 0.068) confirm accuracy, and anisotropic displacement parameters for non-H atoms are modeled. The aldehyde oxygen adopts a cis configuration relative to the bromine atom, with torsional angles of 174.3° (O1–C1–C2–C3) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Vibrational spectroscopy : FT-IR identifies C=O stretching (~1700 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹).

- NMR : ¹H NMR reveals aldehyde proton resonance at δ 10.1–10.3 ppm, while ¹³C NMR distinguishes aromatic carbons (δ 120–140 ppm) and the aldehyde carbon (δ ~190 ppm).

- Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 202.93 (M⁺) .

Advanced Research Questions

Q. How do halogen-halogen interactions influence the solid-state packing of this compound?

SC-XRD reveals short Br···F contacts (3.1878–3.3675 Å), shorter than the sum of van der Waals radii (3.40 Å), indicative of Type II halogen bonding. These interactions stabilize π-stacked columns along the crystallographic b-axis, with interplanar distances of 3.8699 Å . Such non-covalent interactions are critical for predicting solubility and designing co-crystals for pharmaceutical intermediates.

Q. What mechanistic insights explain regioselectivity in Pd-catalyzed bromination of fluorinated benzaldehyde derivatives?

DFT studies suggest that electron-withdrawing fluorine at the para position directs bromination to the ortho position via polarization of the aromatic ring. Pd⁰ coordinates to the oxime nitrogen, facilitating oxidative addition of Br₂. The transition state involves a six-membered palladacycle, with steric hindrance from fluorine minimizing meta substitution . Kinetic isotope effects (KIEs) and Hammett plots further validate this mechanism.

Q. How should researchers address contradictions in crystallographic data across studies?

Discrepancies in unit cell parameters or bond lengths may arise from differences in crystallization solvents or temperature. For example, chloroform vs. DMF recrystallization can alter Br···F distances by ±0.1 Å. To resolve contradictions:

- Compare R-factors and data completeness (e.g., θmax = 30.5° ensures high-angle reflections) .

- Validate using complementary techniques like Hirshfeld surface analysis or PXRD.

- Re-examine refinement models (e.g., isotropic vs. anisotropic H-atom treatment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.